molecular formula C28H46O2 B14790434 (10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate

(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate

Cat. No.: B14790434
M. Wt: 414.7 g/mol
InChI Key: VXBJPWSNXFEUGJ-SKVADZKRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ergosterol can be synthesized through various methods, including plasma treatment and chromatographic strategies. One method involves plasma treatment, which produces plasma-treated ergosterol reactants such as ESP-1 and ESP-2. These reactants have applications in skin-lightening, wrinkle amelioration, and anti-obesity products . Another method involves an integrated chromatographic strategy combining medium-pressure normal-phase liquid chromatography and high-pressure reverse-phase liquid chromatography to extract and purify ergosterol from natural sources like Tulasnellaceae sp .

Industrial Production Methods: Industrial production of ergosterol often involves the fermentation of yeast or extraction from fungal mycelia. For example, Saccharomyces cerevisiae can be genetically engineered to enhance ergosterol production by modifying its biosynthetic pathway and expanding its storage pool . This method allows for large-scale production of ergosterol, which can then be converted into vitamin D2 or used in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Ergosterol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to ergocalciferol (vitamin D2) upon exposure to ultraviolet light . This reaction involves the opening of the B-ring of the sterol structure.

Common Reagents and Conditions: Common reagents used in ergosterol reactions include oxidizing agents like ultraviolet light for the production of vitamin D2. Other reagents and conditions depend on the specific reaction being performed, such as the use of plasma treatment for producing specific ergosterol derivatives .

Major Products: The major product formed from the ultraviolet irradiation of ergosterol is ergocalciferol (vitamin D2), which has significant nutritional and pharmacological value .

Scientific Research Applications

Ergosterol has a wide range of scientific research applications across various fields:

Chemistry: In chemistry, ergosterol is used as a precursor for synthesizing vitamin D2 and other steroid drugs. Its unique structure makes it a valuable compound for studying sterol biosynthesis and metabolism .

Biology: Ergosterol is an essential component of fungal cell membranes, making it a target for antifungal drugs. Researchers study ergosterol to understand fungal physiology and develop new antifungal treatments .

Medicine: Ergosterol has pharmacological properties, including antimicrobial, antioxidant, anticancer, antidiabetic, and anti-neurodegenerative activities . It is used in the development of nutraceuticals and pharmaceuticals for various therapeutic applications.

Industry: In the food industry, ergosterol is used to enhance the nutritional value of edible mushrooms by converting it to vitamin D2 through ultraviolet irradiation . It also has applications in cosmetics and skincare products due to its skin-lightening and wrinkle amelioration properties .

Properties

Molecular Formula

C28H46O2

Molecular Weight

414.7 g/mol

IUPAC Name

(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate

InChI

InChI=1S/C28H44O.H2O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6;/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3;1H2/t19?,20?,22?,24?,25?,26?,27-,28+;/m0./s1

InChI Key

VXBJPWSNXFEUGJ-SKVADZKRSA-N

Isomeric SMILES

CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCC3C2=CC=C4[C@@]3(CCC(C4)O)C)C.O

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C.O

Origin of Product

United States

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